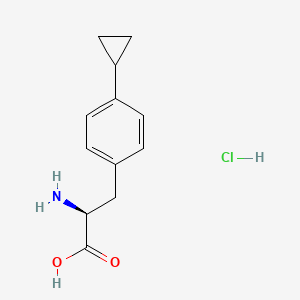

4-Cyclopropyl-L-phenylalanine HCl

Description

4-Cyclopropyl-L-phenylalanine HCl is a non-natural amino acid derivative featuring a cyclopropyl substituent at the para position of the phenyl ring, conjugated to the L-phenylalanine backbone. The hydrochloride salt enhances its solubility and stability, making it valuable in peptide synthesis, medicinal chemistry, and biochemical research. Its cyclopropyl group introduces steric and electronic effects that influence molecular interactions, such as binding affinity and metabolic stability, distinguishing it from canonical aromatic amino acids .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-cyclopropylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10-11H,5-7,13H2,(H,14,15);1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYBZXFOBARKQQ-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The process involves:

-

Complexation of racemic 4-cyclopropylphenylalanine with Ni(II) and a chiral ligand (e.g., (R)- or (S)-17 from Table 1).

-

Base-mediated epimerization (K2CO3 in methanol) under reflux, achieving thermodynamic equilibrium.

-

Selective precipitation of the L-enantiomer as the hydrochloride salt.

Key advantages:

-

Enantiomeric excess (ee) : ≥99% achieved through iterative recrystallization.

-

Scalability : Demonstrated at 500 mg to 10 g scales with consistent yields (78–85%).

Dynamic Kinetic Resolution (DKR) with Racemization Catalysts

Adapted from D-phenylalanine synthesis protocols, this method employs dibenzoyl-L-tartaric acid (L-DBTA) and pyridine-based catalysts to resolve racemic mixtures.

Process Overview

-

Racemization : L-phenylalanine hydrochloride is treated with 4-aldehyde pyridine (0.01–0.1 eq) in methanol at 65°C, inducing in situ racemization.

-

Resolution : L-DBTA (0.5 eq) selectively crystallizes the D-enantiomer, leaving L-4-cyclopropylphenylalanine in solution.

-

Salt formation : Isolation of the L-isomer followed by HCl treatment yields the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can further modify the cyclopropylphenyl group or the carboxylic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Oxidized derivatives with modified amino groups.

Reduction: Reduced forms with altered cyclopropylphenyl or carboxylic acid groups.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

The biological activity of 4-CP-L-Phe primarily involves its role as an enzyme inhibitor and protein modulator . Research indicates that it can effectively inhibit certain enzymes, making it valuable for biochemical studies and drug design .

Enzyme Inhibition

4-CP-L-Phe has been shown to interact with various enzymes, including methyltransferases involved in histone modification. Studies suggest that it can inhibit specific lysine methyltransferases (KMTs), impacting gene expression pathways. For example, it exhibited moderate inhibition against KMTs at concentrations exceeding 100 µM .

Case Study: Histone Methylation

A study evaluated the inhibitory effects of 4-CP-L-Phe on KMTs, revealing that it could inhibit the activity of G9a and GLP at IC50 values of approximately 100 µM . This suggests potential applications in epigenetic research and cancer therapy.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of 4-CP-L-Phe, particularly regarding HIV treatment. It has been suggested that derivatives of phenylalanine, including 4-CP-L-Phe, can inhibit the HIV capsid protein (CA), which is critical for viral replication.

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Cyclopropyl-L-Phe | 0.45 | Inhibits HIV CA protein assembly |

| PF-74 | 0.45 | Disrupts CA stability and maturation |

Protein Interaction

The unique structure of 4-CP-L-Phe enhances its ability to interact with proteins, which can be leveraged in drug design and development. Its binding affinity may be higher than that of other phenylalanine derivatives due to the steric effects introduced by the cyclopropyl group.

Potential Therapeutic Applications

The unique characteristics of 4-CP-L-Phe make it a promising candidate for therapeutic applications beyond enzyme inhibition. Its ability to modulate protein interactions opens avenues for research into treatments for various diseases, including cancer and viral infections .

Neuroprotective Effects

Emerging studies have indicated that phenylalanine derivatives may exhibit neuroprotective effects against neurotoxins. For instance, one study demonstrated that certain phenylalanine derivatives could significantly reduce neurotoxin-induced cell death in neuroblastoma cell lines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-L-phenylalanine HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4-cyclopropyl-L-phenylalanine HCl, as identified by high similarity scores (>0.85) in chemical databases (Table 1):

| Compound Name | CAS Number | Key Structural Feature | Similarity Score |

|---|---|---|---|

| 4-Cyclopropylaniline hydrochloride | 1588440-94-1 | Cyclopropyl-substituted aniline | 0.89 |

| 4-(2-Phenylpropan-2-yl)aniline HCl | 1416354-38-5 | Bulky phenylpropan-2-yl substituent | 0.86 |

| 4-Cyclopropylnaphthalen-1-amine | 1588440-94-1 | Naphthalene backbone with cyclopropyl | 0.97 |

Table 1 : Structurally similar compounds to this compound, based on substituent patterns and scaffold similarity .

Key Differences in Physicochemical Properties

Solubility: this compound benefits from the hydrochloride salt and polar amino acid backbone, offering superior aqueous solubility compared to neutral analogues like 4-cyclopropylaniline hydrochloride . The naphthalene derivative (4-cyclopropylnaphthalen-1-amine) exhibits lower solubility due to increased hydrophobicity.

Steric Effects: The cyclopropyl group in this compound introduces moderate steric hindrance, which is less pronounced than the bulky 2-phenylpropan-2-yl group in 1416354-38-3. This impacts binding pocket compatibility in enzyme-substrate interactions .

Synthetic Accessibility: Nitration and cyclopropanation strategies (e.g., HNO₃/H₂SO₄-mediated nitration in L-phenylalanine derivatives, as shown in ) are common for para-substituted phenylalanine analogues. However, cyclopropanation requires specialized reagents (e.g., cyclopropane carboxaldehyde), increasing synthetic complexity compared to nitro or methyl substituents .

Biological Activity

4-Cyclopropyl-L-phenylalanine hydrochloride (4-CP-L-Phe) is a synthetic amino acid derivative that has garnered attention for its unique structural characteristics and biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

4-CP-L-Phe is characterized by a cyclopropyl group attached to the phenylalanine backbone, which significantly influences its biological properties. The molecular formula is , with a molecular weight of approximately 241.72 g/mol. Its chirality, existing in an L-configuration, is crucial for its interactions within biological systems.

The biological activity of 4-CP-L-Phe primarily involves its role as an enzyme inhibitor and protein modulator . The compound can bind to specific enzymes or receptors, altering their activity and leading to various biochemical effects.

Enzyme Inhibition

Research indicates that 4-CP-L-Phe may effectively inhibit certain enzymes, making it a valuable tool in biochemical studies. For instance, it has been shown to interact with methyltransferases involved in histone modification, potentially influencing gene expression pathways .

Protein Interaction

The unique structure of 4-CP-L-Phe enhances its ability to interact with proteins, which can be leveraged in drug design and development. Its binding affinity may be higher than that of other phenylalanine derivatives due to the steric effects introduced by the cyclopropyl group .

Antiviral Properties

Recent studies have explored the antiviral potential of 4-CP-L-Phe, particularly in the context of HIV treatment. It has been suggested that derivatives of phenylalanine, including 4-CP-L-Phe, can inhibit the HIV capsid protein (CA), which plays a critical role in the viral life cycle .

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Cyclopropyl-L-Phe | 0.45 | Inhibits HIV CA protein assembly |

| PF-74 | 0.45 | Disrupts CA stability and maturation |

Case Studies

- Histone Methylation : A study evaluated the inhibitory effects of various lysine analogs on histone methyltransferases (KMTs). 4-CP-L-Phe was tested alongside other analogs, showing moderate inhibition against specific KMTs at concentrations exceeding 100 µM .

- Cell Line Studies : In vitro assays using human leukemic cell lines demonstrated that compounds similar to 4-CP-L-Phe exhibited varying degrees of cytotoxicity, with IC50 values indicating potential therapeutic windows for further investigation .

Comparative Analysis

Comparing 4-CP-L-Phe with structurally similar compounds reveals its unique properties:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group instead of cyclopropyl | Different enzyme interaction profile |

| (2S)-2-amino-3-(4-methylphenyl)propanoic acid | Methyl group | Altered binding affinity compared to 4-CP-L-Phe |

The presence of the cyclopropyl group in 4-CP-L-Phe provides distinct steric and electronic properties that enhance its reactivity and binding capabilities compared to other amino acids.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Cyclopropyl-L-phenylalanine HCl, and how can purity be ensured?

- Synthesis Protocol : A typical route involves introducing the cyclopropyl group via nucleophilic aromatic substitution or cross-coupling reactions. For example, analogous methods for nitro derivatives (e.g., nitration using HNO₃/H₂SO₄ at controlled temperatures ) can be adapted. Post-reaction, adjust the pH to precipitate the product (e.g., pH 5 with NH₄OH ), followed by filtration and washing with solvents like CH₃CN.

- Purity Assurance : Use HPLC (≥95% purity criteria ) and confirm optical activity via polarimetry ([α]²⁰/D measurements in acetic acid/water ).

Q. How is chiral purity validated for this compound?

- Method : Employ chiral HPLC with a validated column (e.g., C18 reverse-phase) and mobile phase optimized for enantiomer separation. For related compounds like 4-chloro-L-phenylalanine, retention times differ significantly between L- and D-forms (e.g., 36.12 min vs. 39.42 min ), suggesting similar conditions apply.

Q. What safety protocols are critical during handling?

- Guidelines : Store at +4°C ; use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for ≥15 minutes and consult safety data sheets for neutralization protocols (e.g., NH₄OH for acid spills ).

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropyl group?

- Variables to Test :

- Catalysts : Transition metals (e.g., Pd for cross-coupling) or Lewis acids.

- Temperature : Controlled cooling (e.g., 10°C ) to minimize side reactions.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. How to resolve contradictions in reported synthesis yields or purity?

- Troubleshooting :

- Low Yield : Optimize stoichiometry of cyclopropane precursors or use protecting groups (e.g., acetyl ) to prevent side reactions.

- Purity Discrepancies : Combine orthogonal methods (e.g., NMR for structural confirmation , elemental analysis for Cl⁻ content ).

Q. What strategies enable efficient incorporation into peptide chains?

- Protocol : Use solution-phase peptide synthesis with activated esters (e.g., HOBt/DCC coupling). Protect the cyclopropyl group with acid-labile groups (e.g., Boc) during synthesis . Deprotect with TFA and confirm incorporation via MALDI-TOF MS.

Q. How does the cyclopropyl group influence stability under varying pH conditions?

- Study Design :

- Incubate the compound in buffers (pH 1–12) at 25–37°C.

- Monitor degradation via HPLC and identify byproducts (e.g., cyclopropane ring opening) using high-resolution MS .

Q. What analytical methods validate batch-to-batch consistency?

- Multi-Method Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.